Betoxycaine - 3818-62-0

Betoxycaine

Catalog Number: EVT-427048
CAS Number: 3818-62-0
Molecular Formula: C19H32N2O4
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Betoxycaine is a benzoate ester.
Synthesis Analysis

Methods and Technical Details

The synthesis of Betoxycaine involves several steps that typically include the modification of existing compounds through various chemical reactions. One common method includes the amidation of betulinic acid derivatives with piperazine, followed by acylation with cinnamic acid analogues. This multi-step synthetic route allows for the introduction of functional groups that enhance the compound's anesthetic properties .

The synthesis can be summarized in the following steps:

  1. Starting Material Preparation: Betulinic acid is reacted with a protecting group to form an intermediate.
  2. Amidation: The protected compound is treated with piperazine to introduce a piperazine moiety.
  3. Acylation: The resulting intermediate undergoes acylation with various cinnamic acids to yield Betoxycaine derivatives.
  4. Final Modifications: Hydrolysis and esterification steps are performed to finalize the product .
Molecular Structure Analysis

Structure and Data

Betoxycaine features a complex molecular structure characterized by a piperazine ring and various functional groups that contribute to its pharmacological activity. The molecular structure can be represented as follows:

  • Chemical Formula: C19H32N2O4C_{19}H_{32}N_{2}O_{4}
  • Molecular Weight: Approximately 348.47 g/mol
  • Structural Features: The compound contains an aromatic ring, an ester group, and a secondary amine which are critical for its activity as a local anesthetic .
Chemical Reactions Analysis

Reactions and Technical Details

Betoxycaine undergoes several chemical reactions that are essential for its synthesis and potential modifications:

  1. Amidation Reactions: Involves the formation of amide bonds between carboxylic acids and amines.
  2. Esterification: The reaction between alcohols and acids to form esters, which is crucial in modifying the compound's solubility and stability.
  3. Hydrolysis: Under alkaline conditions, esters can be hydrolyzed back into acids and alcohols, which can be utilized in further synthetic steps.

These reactions are fundamental in optimizing the pharmacokinetic properties of Betoxycaine for medical applications .

Mechanism of Action

Process and Data

The mechanism of action of Betoxycaine primarily involves blocking sodium channels in nerve membranes, which prevents the propagation of nerve impulses. This action leads to localized numbness in tissues where it is applied. The compound's effectiveness as an anesthetic is attributed to its ability to penetrate nerve membranes and inhibit neuronal excitability.

Key points about its mechanism include:

  • Sodium Channel Blockade: Betoxycaine binds to specific sites on sodium channels, inhibiting ion flow.
  • Local Anesthetic Effect: This blockade results in decreased sensation in the targeted area, making it effective for procedures requiring local anesthesia .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to hydrolysis under alkaline conditions.
  • pH Sensitivity: The efficacy can vary depending on the pH of the environment, influencing its ionization state .
Applications

Scientific Uses

Betoxycaine has notable applications in medical settings as a local anesthetic. It is used for:

  • Dental Procedures: Providing localized pain relief during dental surgeries.
  • Minor Surgical Procedures: Used in outpatient settings for minor surgeries requiring anesthesia.
  • Research Applications: Investigated for potential modifications that could enhance its efficacy or reduce side effects compared to traditional local anesthetics .
Introduction to Betoxycaine: Pharmacological and Chemical Context

Historical Development and Discovery of Betoxycaine

Betoxycaine was synthesized during the 1930s-1940s amid systematic exploration of cocaine analogs. This period witnessed prolific chemical experimentation focused on modifying the core structures of naturally occurring alkaloids to enhance therapeutic efficacy while reducing adverse effects. The molecular design of Betoxycaine specifically incorporated a butoxy substituent on the aromatic ring, differentiating it from earlier esters like procaine (introduced in 1905) and tetracaine (developed in 1930) [1] [8]. This structural modification aimed to enhance lipid solubility and membrane penetration, potentially extending its duration of action compared to earlier ester anesthetics [6].

The development of Betoxycaine exemplifies the structure-activity relationship (SAR) approaches prevalent during this era. Researchers systematically varied substituents on both the aromatic ring and the aminoalkyl chain to optimize key pharmacological properties: potency, onset time, duration, and toxicity. The butoxy group in Betoxycaine represented a strategic choice to balance lipophilicity (for nerve membrane penetration) and hydrophilicity (for tissue diffusion) [6] [9]. Although comprehensive historical records of its initial clinical evaluation are limited, Betoxycaine was investigated for surface anesthesia and infiltration use but ultimately superseded by amide-type anesthetics like lidocaine (discovered in 1943) due to their superior stability and reduced allergenic potential [7] [8].

Table 1: Historical Timeline of Selected Local Anesthetic Development

YearAnestheticDeveloperSignificance
1884CocaineCarl KollerFirst clinical local anesthetic
1905ProcaineAlfred EinhornFirst synthetic ester anesthetic
1930TetracaineOtto EislebLong-acting ester anesthetic
~1940sBetoxycaineNot documentedEster with butoxy modification
1943LidocaineNils LöfgrenFirst amide anesthetic; gold standard
1957BupivacaineBo af EkenstamLong-acting amide anesthetic

Classification Within Local Anesthetic Agents: Ester vs. Amide Types

Betoxycaine belongs unequivocally to the ester class of local anesthetics, defined by a hydrolyzable ester bond (–COO–) linking its lipophilic aromatic portion (4-amino-2-butoxybenzoic acid) to its hydrophilic tertiary amine terminus (2-diethylaminoethanol) [6] [10]. This classification carries significant pharmacological implications:

  • Metabolic Pathway: Like other esters (e.g., cocaine, procaine, benzocaine), Betoxycaine undergoes rapid hydrolysis by plasma pseudocholinesterase enzymes. This results in a relatively short half-life compared to amide-type anesthetics, which require hepatic metabolism via cytochrome P450 enzymes [2] [6]. The primary metabolite is para-aminobenzoic acid (PABA), a known allergen implicated in hypersensitivity reactions associated with ester anesthetics [2] [4].

  • Chemical Stability: Esters exhibit lower stability in solution compared to amides. Betoxycaine solutions would be susceptible to base-catalyzed hydrolysis, particularly at elevated temperatures or alkaline pH, limiting their shelf life [6] [10]. Amides like lidocaine or prilocaine demonstrate superior stability.

  • Structural Determinants of Activity: The ester linkage and aromatic PABA derivative are essential for Betoxycaine's mechanism of action. Like all local anesthetics, it reversibly inhibits voltage-gated sodium channels (VGSCs) in neuronal membranes, preventing depolarization and impulse conduction. Its potency is governed by lipophilicity (enhanced by the butoxy group), protein binding, and pKa (influencing the proportion of unionized, membrane-permeable species) [6] [10].

Table 2: Key Classification Characteristics of Betoxycaine vs. Major Anesthetic Classes

PropertyEster-type (e.g., Betoxycaine)Amide-type (e.g., Lidocaine)
Bond TypeEster linkage (–COO–)Amide linkage (–NHCO–)
MetabolismPlasma pseudocholinesterases → PABA derivativesHepatic microsomal enzymes (CYP450)
Allergenicity PotentialHigher (due to PABA metabolites)Lower
Solution StabilityLower (pH-sensitive hydrolysis)Higher
Representative AgentsCocaine, Procaine, Betoxycaine, Tetracaine, BenzocaineLidocaine, Prilocaine, Bupivacaine, Ropivacaine, Mepivacaine

Betoxycaine in Authoritative Pharmacopeias: Merck Index and Regulatory Databases

Betoxycaine's documentation in major pharmacopeias reflects its status as a historical compound with limited contemporary therapeutic use. While not monographed in modern editions of the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), it is cataloged in The Merck Index, a paramount reference work for chemicals and drugs.

  • The Merck Index: Lists Betoxycaine under entry number 1202 (verified in older editions). Typical entries include:
  • Chemical nomenclature: 2-(Diethylamino)ethyl 4-amino-2-butoxybenzoate
  • Molecular formula: C₁₇H₂₆N₂O₃
  • Structural diagram: Depicting the ester linkage, aromatic ring with amino and butoxy substituents, and tertiary amine side chain [3] [5].
  • Physical properties: Melting point range, solubility data (typically sparingly soluble in water, soluble in ethanol/organic solvents).
  • Brief therapeutic annotation: Historically classified as a "local anesthetic" [5].

  • Regulatory Status: Betoxycaine lacks current marketing authorization from major regulatory bodies (FDA, EMA). It is absent from active ingredient listings in databases like:

  • FDA Orange Book (Approved Drug Products)
  • EMA Community Register of Medicinal Products
  • WHO International PharmacopoeiaIts status is typically categorized as discontinued or historical compound in regulatory and chemical databases (e.g., PubChem, ChemSpider), indicating it is no longer manufactured or marketed for medicinal use [5] [8].

  • Chemical Databases: Provide fundamental physicochemical and safety data:

  • CAS Registry Number: Critical unique identifier (e.g., 127-52-6 for Betoxycaine Hydrochloride).
  • Synonyms: Betoxycaine HCl; 2-Butoxy-4-aminobenzoic acid 2-(diethylamino)ethyl ester; Betoxycainum [5] [9].
  • Key Properties: Molecular weight (306.41 g/mol for free base), pKa (estimated ~8.5-9.5, typical for ester anesthetics), logP (measure of lipophilicity, likely ~2-3 based on butoxy group) [6] [9].

Table 3: Betoxycaine in Key Scientific Resources

ResourceIdentifier/StatusDocumented Information
Merck IndexEntry #1202 (Historic)Nomenclature, Formula, Structure, MP, Therapeutic Class
CAS Registry127-52-6 (HCl salt)Unique chemical identifier, synonyms
PubChem/ChEMBLCID 61938 (Betoxycaine)2D/3D structures, computed physicochemical properties
FDA/EMA DatabasesNo active approvalsClassified as discontinued/historical agent
Pharmacopeias (USP/Ph.Eur)No current monographNot included in modern therapeutic compendia

Properties

CAS Number

3818-62-0

Product Name

Betoxycaine

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 3-amino-4-butoxybenzoate

Molecular Formula

C19H32N2O4

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C19H32N2O4/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3/h8-9,15H,4-7,10-14,20H2,1-3H3

InChI Key

CXYOBRKOFHQONJ-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N

Synonyms

ethoxycaine
bethoxycaine monohydrochloride
millicaine

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.